

Ethopropazine Hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Ethopropazine Hydrochloride*

Cat. No.: *B3425546*

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An In-depth Technical Guide to Ethopropazine Hydrochloride For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethopropazine Hydrochloride**, a phenothiazine derivative with significant applications in neuropharmacology. This document consolidates critical data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts.

Core Compound Information

Ethopropazine Hydrochloride is a well-established compound primarily recognized for its anticholinergic and antiparkinsonian properties. It functions as a competitive antagonist of muscarinic acetylcholine receptors and an inhibitor of butyrylcholinesterase.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1094-08-2	[1]
Molecular Formula	C ₁₉ H ₂₅ ClN ₂ S	[1]
Molecular Weight	348.9 g/mol	[1]

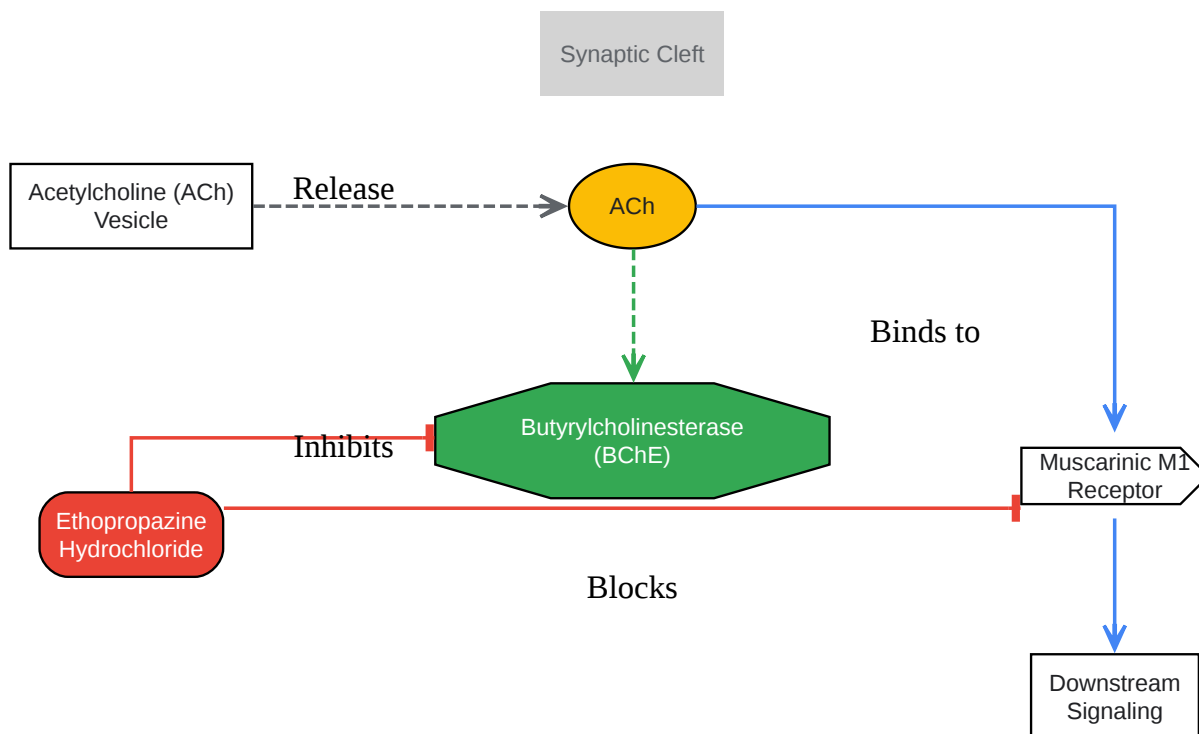
Mechanism of Action and Signaling Pathways

Ethopropazine Hydrochloride exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the cholinergic system. Its principal activities include the blockade of muscarinic acetylcholine receptors and the inhibition of butyrylcholinesterase (BChE).[2][3]

The primary mechanism involves the competitive inhibition of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[2] This antagonism reduces cholinergic activity in the central nervous system, which is crucial in conditions like Parkinson's disease where a dopamine deficiency leads to a relative overactivity of acetylcholine.[2] By blocking these receptors, **Ethopropazine Hydrochloride** helps to re-establish a more balanced state between dopamine and acetylcholine, thereby alleviating motor symptoms such as rigidity and tremors.

Additionally, **Ethopropazine Hydrochloride** is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine.[3] Its inhibitory effect on BChE further contributes to the overall increase in acetylcholine availability at the synaptic cleft, though its primary therapeutic effect in Parkinsonism is attributed to its direct receptor antagonism. The compound also exhibits secondary effects on histamine H1 receptors.[2]

Below is a diagram illustrating the primary signaling pathway affected by **Ethopropazine Hydrochloride**.



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Mechanism of Action of **Ethopropazine Hydrochloride**

Pharmacokinetics and Metabolism

Ethopropazine Hydrochloride is absorbed from the gastrointestinal tract following oral administration and undergoes first-pass metabolism in the liver.[2] The parent compound and its metabolites are subsequently excreted via the kidneys.[2] While specific metabolic pathways in humans are not extensively detailed in the reviewed literature, it is understood to be extensively metabolized.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

A commonly cited method for determining BChE inhibition by **Ethopropazine Hydrochloride** is the spectrophotometric method developed by Ellman.[4][5][6] This assay measures the activity of cholinesterases by quantifying the hydrolysis of a substrate, typically acetylthiocholine (ATCh), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic

acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

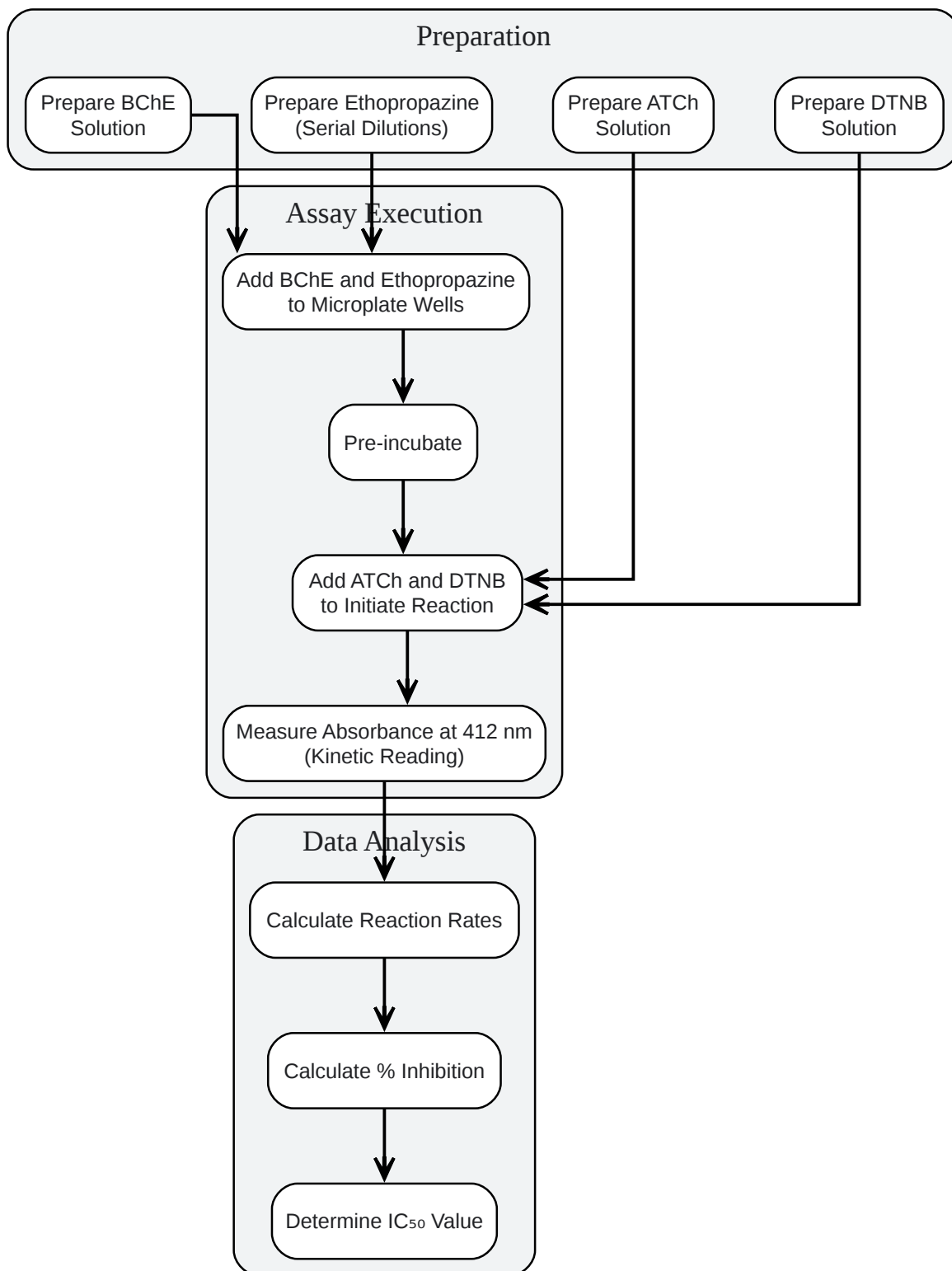
Materials:

- Butyrylcholinesterase (BChE) enzyme solution
- **Ethopropazine Hydrochloride** solution (as inhibitor)
- Acetylthiocholine (ATCh) iodide (as substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Microplate reader

Procedure:

- Prepare solutions of BChE, **Ethopropazine Hydrochloride** at various concentrations, ATCh, and DTNB in phosphate buffer.
- In a 96-well microplate, add the BChE solution to wells containing either buffer (for control) or different concentrations of **Ethopropazine Hydrochloride**.
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the reaction by adding the substrate (ATCh) and the chromogen (DTNB) to all wells.
- Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
- The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of **Ethopropazine Hydrochloride** relative to the control.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

The following diagram outlines the general workflow for this experimental protocol.



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Workflow for BChE Inhibition Assay

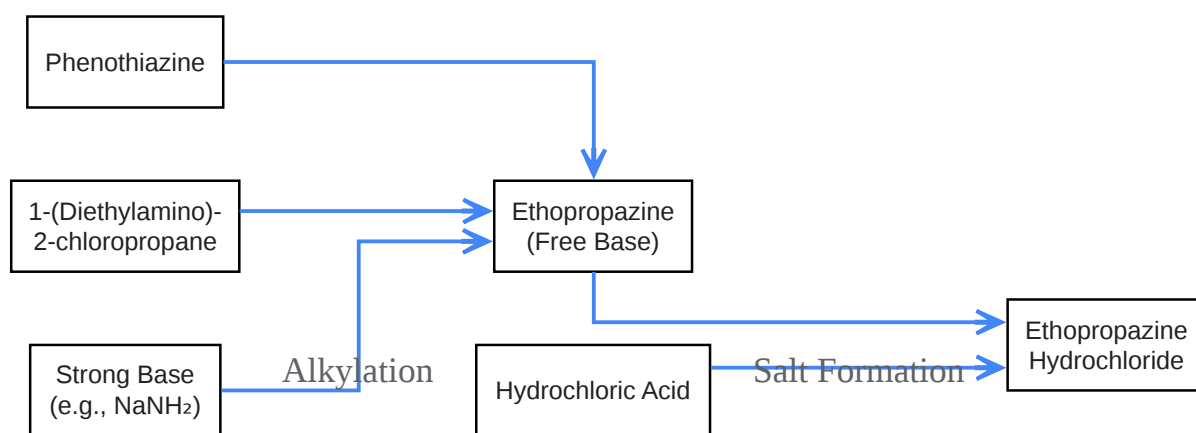
Synthesis of Ethopropazine Hydrochloride

A chemoenzymatic route for the synthesis of enantioenriched ethopropazine has been reported.[7] A more general, non-enzymatic synthesis involves the alkylation of phenothiazine with 1-(diethylamino)-2-chloropropane.

General Procedure Outline:

- **Alkylation:** Phenothiazine is reacted with 1-(diethylamino)-2-chloropropane in the presence of a strong base, such as sodium amide, in an appropriate solvent.
- **Work-up and Purification:** The reaction mixture is then processed to remove unreacted starting materials and byproducts. This may involve extraction and chromatographic purification.
- **Salt Formation:** The resulting ethopropazine free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate **Ethopropazine Hydrochloride**.
- **Isolation:** The precipitated salt is isolated by filtration, washed, and dried.

A simplified logical relationship for the synthesis is depicted below.



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Simplified Synthesis of Ethopropazine Hydrochloride

Conclusion

This technical guide provides foundational information for researchers working with **Ethopropazine Hydrochloride**. The data presented on its physicochemical properties, mechanism of action, and established experimental protocols offer a robust starting point for further investigation and application in drug development. The provided diagrams are intended to clarify the complex biological and chemical processes associated with this compound.

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